molecular formula C15H21N5O B2407934 1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide CAS No. 2034201-49-3

1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide

Cat. No.: B2407934
CAS No.: 2034201-49-3
M. Wt: 287.367
InChI Key: OUKBVYUKCMFZSA-UHFFFAOYSA-N
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Description

“1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole, piperidine, and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:

    Pyrrole synthesis: Starting from pyrrole or its derivatives.

    Piperidine synthesis: Using piperidine or its derivatives.

    Pyrazole synthesis: Starting from hydrazines and 1,3-diketones.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or pyrazole rings.

    Reduction: Reduction reactions can occur at various sites, potentially altering the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the compound’s structure.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be used in the design of new drugs or as a tool in biochemical studies.

Medicine

The compound may have potential therapeutic applications, particularly if it exhibits biological activity such as enzyme inhibition, receptor binding, or antimicrobial properties.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide” would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide: can be compared to other heterocyclic compounds with similar structures, such as:

Uniqueness

The uniqueness of this compound lies in its combination of three different heterocyclic rings, which may confer unique chemical and biological properties

Properties

IUPAC Name

1-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-11-10-14(18-17-11)20-8-5-12(6-9-20)16-15(21)13-4-3-7-19(13)2/h3-4,7,10,12H,5-6,8-9H2,1-2H3,(H,16,21)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKBVYUKCMFZSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=CN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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